![molecular formula C17H13BrO3 B2913843 7-(2-Bromoethoxy)-3-phenylchromen-2-one CAS No. 903854-84-2](/img/structure/B2913843.png)
7-(2-Bromoethoxy)-3-phenylchromen-2-one
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Overview
Description
7-(2-Bromoethoxy)-3-phenylchromen-2-one is a chemical compound with the molecular formula C17H12BrClO3 . It has a molecular weight of 379.6 g/mol .
Synthesis Analysis
The synthesis of 7-(2-Bromoethoxy)-3-phenylchromen-2-one and its derivatives involves various methods. For instance, Bang and coworkers synthesized a series of new conjugates of phenolic acids and coumarin starting from 7-(2-bromoethoxy) coumarin derivatives .Molecular Structure Analysis
The molecular structure of 7-(2-Bromoethoxy)-3-phenylchromen-2-one includes a bromoethoxy group attached to a chromen-2-one structure . The InChI representation of the molecule isInChI=1S/C17H12BrClO3/c18-7-8-21-14-6-3-12-9-15 (17 (20)22-16 (12)10-14)11-1-4-13 (19)5-2-11/h1-6,9-10H,7-8H2
. Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(2-Bromoethoxy)-3-phenylchromen-2-one include a molecular weight of 379.6 g/mol, a computed XLogP3-AA of 4.9, and a topological polar surface area of 35.5 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Synthesis and Material Science Applications
Facile Synthesis and Structural Features
Research demonstrates methodologies for synthesizing brominated organic compounds, highlighting the potential utility of 7-(2-Bromoethoxy)-3-phenylchromen-2-one in creating complex molecules or materials with specific physical properties. For instance, the synthesis and crystal structures of brominated oligomers reveal insights into molecular architecture and redox properties, which could be applicable to developing novel organic materials with desired electronic or optical characteristics (Ito et al., 2002).
Enhanced Brightness and Emission-Tuned Nanoparticles
The development of brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, utilizing brominated compounds as intermediates, showcases the potential of 7-(2-Bromoethoxy)-3-phenylchromen-2-one in creating advanced photophysical systems. Such nanoparticles offer applications in optoelectronics and bioimaging due to their bright fluorescence and tunable emission properties (Fischer et al., 2013).
Photophysical Studies and Organic Electronics
Organic Mixed-Valence Crystals
Research on organic mixed-valence crystals with bridged aromatic cation radicals, involving brominated compounds, provides a foundation for understanding the electron transfer processes in organic semiconductors. Such studies are crucial for the development of organic electronic devices, including solar cells and light-emitting diodes, suggesting a potential application area for compounds like 7-(2-Bromoethoxy)-3-phenylchromen-2-one (Lindeman et al., 2002).
Hybrid Semiconductor Particles
The synthesis of organic/inorganic semiconductor hybrid particles via functionalized polyfluorene ligands demonstrates the integration of organic molecules with inorganic nanocrystals. This research highlights the potential of using brominated organic compounds in fabricating hybrid materials that combine the properties of both organics and inorganics for applications in photovoltaics and nanotechnology (de Roo et al., 2014).
Future Directions
The future directions for the study of 7-(2-Bromoethoxy)-3-phenylchromen-2-one could involve further exploration of its synthesis, properties, and potential applications. For instance, its use in the quantitative fluorometric analysis of drug preparations suggests potential applications in pharmaceutical analysis .
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives have been known to exert their effects through various mechanisms depending on the specific biological property they are associated with . For instance, some coumarin derivatives have been found to inhibit the vitamin K epoxide reductase complex, exerting anticoagulant properties .
Biochemical Pathways
It’s known that coumarin derivatives can affect a wide range of biochemical pathways, depending on their specific biological properties .
Result of Action
7-(2-Bromoethoxy)-3-phenylchromen-2-one has been evaluated for its in vitro anti-proliferative activities against five selected human cancer cell lines (EC109, MGC-803, PC-3, MCF-7, and EC9706). It exhibited the highest growth inhibition against MCF-7 .
properties
IUPAC Name |
7-(2-bromoethoxy)-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHDOONKVWJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCBr)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Bromoethoxy)-3-phenylchromen-2-one |
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